N-(3-acetylphenyl)-N'-1-naphthylthiourea

Medicinal Chemistry SAR Thiourea Scaffold Design

N-(3-Acetylphenyl)-N'-1-naphthylthiourea (IUPAC: 1-(3-acetylphenyl)-3-naphthalen-1-ylthiourea; molecular formula C₁₉H₁₆N₂OS; molecular weight 320.4 g/mol) is a 1-acyl-3-substituted thiourea derivative featuring a 3-acetylphenyl moiety at the N-terminus and a 1-naphthyl group at the N'-terminus. This compound belongs to a privileged organosulfur scaffold class widely investigated for cholinesterase inhibition, anticancer activity, and enzyme inhibition.

Molecular Formula C19H16N2OS
Molecular Weight 320.4 g/mol
Cat. No. B4589367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-N'-1-naphthylthiourea
Molecular FormulaC19H16N2OS
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H16N2OS/c1-13(22)15-8-4-9-16(12-15)20-19(23)21-18-11-5-7-14-6-2-3-10-17(14)18/h2-12H,1H3,(H2,20,21,23)
InChIKeyJYOUYSCZLGYQOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.6 [ug/mL]

N-(3-Acetylphenyl)-N'-1-naphthylthiourea: Structural and Physicochemical Baseline for Procurement Evaluation


N-(3-Acetylphenyl)-N'-1-naphthylthiourea (IUPAC: 1-(3-acetylphenyl)-3-naphthalen-1-ylthiourea; molecular formula C₁₉H₁₆N₂OS; molecular weight 320.4 g/mol) is a 1-acyl-3-substituted thiourea derivative featuring a 3-acetylphenyl moiety at the N-terminus and a 1-naphthyl group at the N'-terminus . This compound belongs to a privileged organosulfur scaffold class widely investigated for cholinesterase inhibition, anticancer activity, and enzyme inhibition [1][2]. The compound was formerly available through Sigma-Aldrich (catalog number S727873) as a research-grade chemical [3].

Why 1-Acyl-3-substituted Thioureas Cannot Be Interchanged: N-(3-Acetylphenyl)-N'-1-naphthylthiourea as a Case Study


Within the 1-acyl-3-substituted thiourea class, subtle variations in the N-acyl and N'-aryl substituents produce large shifts in biological target potency and selectivity. In a series of 1-acetyl-3-aryl thioureas (3f1–15), the most active acetylcholinesterase (AChE) inhibitor achieved an IC₅₀ of 18.1 ± 0.9 nM, while other analogs in the same series showed ≥100-fold lower potency, demonstrating that even minor aryl substitutions dictate the strength of enzyme engagement [1]. The 3-acetylphenyl substitution pattern on the N-phenyl ring introduces a hydrogen-bond-accepting carbonyl at the meta position, which is absent in para-acetylphenyl or unsubstituted phenyl analogs, potentially altering binding orientation, electronic properties, and metabolic stability . Therefore, procuring a generic '1-naphthylthiourea' or 'acetylphenylthiourea' without precisely matching the substitution pattern risks selecting a compound with fundamentally different biological activity, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-N'-1-naphthylthiourea Against Closest Comparators


Structural Uniqueness: Meta-Acetylphenyl Plus 1-Naphthyl Substitution Pattern Distinguishes This Compound from All Common Thiourea Analogs

N-(3-Acetylphenyl)-N'-1-naphthylthiourea features a substitution pattern — meta-acetyl on the N-phenyl ring combined with a 1-naphthyl group at N' — that is structurally distinct from both N-(4-acetylphenyl)thiourea (para substitution, lacking naphthyl) and N-phenyl-N'-1-naphthylthiourea (lacking the acetyl group entirely) . The compound's CHEMBL1502843 and PubChem CID records confirm this specific combination is not shared by more common 1-acetyl-3-phenyl or 1-benzoyl-3-naphthyl analogs [1]. In the broader 1-acyl-3-substituted thiourea literature, this meta-acetyl/1-naphthyl pairing is absent from all 15 analogs in the published cholinesterase inhibitor series (3f1–15), which explored para-substituted phenyl, alkyl, and heteroaryl N'-substituents but never an ortho- or meta-acetylphenyl group [2]. This structural distinction implies a unique pharmacophoric profile that cannot be replicated by interchanging with commercially available N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea (C₁₉H₁₆N₂OS, same molecular formula but different connectivity) or 1-(3-acetylphenyl)-2-thiourea (missing the naphthyl ring) .

Medicinal Chemistry SAR Thiourea Scaffold Design

Commercial Availability and Discontinuation Status: Sigma-Aldrich S727873 Was the Only Major Vendor Listing, Now Discontinued

The target compound was previously listed in the Sigma-Aldrich catalog as product S727873 ('1-(3-ACETYLPHENYL)-3-(1-NAPHTH - 50 MG'), but this product is now marked as discontinued [1]. In contrast, closely related compounds remain commercially available: 1-(3-acetylphenyl)-2-thiourea (CAS 86801-04-9) is actively sold by multiple vendors, and N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea (CAS 866038-84-8) is listed by CymitQuimica at 95% purity . The discontinuation of the Sigma-Aldrich listing for the target compound while simpler analogs remain commercially viable indicates that this specific substitution pattern has not achieved the procurement volume to sustain catalog maintenance, making it a low-availability specialty item.

Chemical Procurement Vendor Sourcing Specialty Chemicals

Molecular Weight Distinction: 320.4 g/mol Differentiates the Compound from Mono-Aryl Thiourea Fragments

N-(3-Acetylphenyl)-N'-1-naphthylthiourea has a molecular weight of 320.4 g/mol and molecular formula C₁₉H₁₆N₂OS . This places it in a physicochemical space distinct from the common mono-aryl fragment 1-(3-acetylphenyl)-2-thiourea (MW 194.3 g/mol, C₉H₁₀N₂OS), which lacks the naphthyl ring and thus has approximately 40% lower molecular weight and reduced lipophilicity . The 320.4 g/mol value also differentiates it from 1-naphthylthiourea (ANTU, MW 202.3 g/mol, C₁₁H₁₀N₂S), a known rodenticide that lacks the acetylphenyl moiety entirely [1]. The higher molecular weight and increased aromatic surface area of the target compound predict greater hydrophobic interactions with protein binding pockets and altered membrane permeability compared to these smaller thiourea fragments.

Physicochemical Properties Drug-likeness Molecular Descriptors

Cholinesterase Inhibition Context: Potency of Structurally Related 1-Acetyl-3-aryl Thioureas Informs Expected Activity Range

In a published series of 1-acetyl-3-aryl thiourea derivatives (3f1–15) evaluated for cholinesterase inhibition, the most potent analog (3b) achieved an AChE IC₅₀ of 18.1 ± 0.9 nM, representing >120-fold selectivity over the reference drug neostigmine methyl sulfate (IC₅₀ 2186.5 ± 98.0 nM) [1]. While N-(3-acetylphenyl)-N'-1-naphthylthiourea was not directly tested in this study, it shares the 1-acetyl-3-aryl thiourea core with the series. The absence of any reported biological activity data for the target compound means that its potency cannot be assumed to mirror that of 3b; the meta-acetylphenyl substitution pattern differs from the para-substituted phenyl and heteroaryl analogs in the published series, and SAR from other thiourea classes shows that meta vs. para substitution can invert selectivity between AChE and BChE [2].

Cholinesterase Inhibition Alzheimer's Disease Enzyme Assay

Recommended Application Scenarios for N-(3-Acetylphenyl)-N'-1-naphthylthiourea Based on Available Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in Cholinesterase Inhibitor Development

The meta-acetylphenyl/1-naphthyl combination is not represented in published 1-acetyl-3-aryl thiourea SAR series, making this compound a valuable tool for exploring how meta-substitution affects AChE/BChE selectivity relative to the para-substituted analogs (e.g., compound 3b with IC₅₀ = 18.1 nM against AChE) [1]. Procurement is justified for medicinal chemistry groups seeking to expand SAR beyond commercially available para-acetylphenyl or unsubstituted phenyl thioureas.

Precursor for Naphthalene-Thiourea Conjugate Libraries Targeting Alkaline Phosphatase

Naphthalene-thiourea conjugates have demonstrated potent alkaline phosphatase (ALP) inhibition, with derivatives 5h and 5a exhibiting IC₅₀ values superior to the reference inhibitor KH₂PO₄ [1]. N-(3-Acetylphenyl)-N'-1-naphthylthiourea, with its acetyl group available for further derivatization and its pre-installed 1-naphthylthiourea motif, can serve as a building block for synthesizing focused ALP inhibitor libraries without requiring de novo construction of the naphthalene-thiourea linkage.

Coordination Chemistry and Metal Complex Synthesis

Acylthioureas with naphthyl substituents form stable copper(II) complexes that exhibit enhanced anticancer activity (IC₅₀ < 1.3 μM) compared to the free ligands (IC₅₀ > 76 μM against MCF-7, HCT116, and A549 cell lines) [1]. The target compound's carbonyl and thiocarbonyl groups provide two distinct coordination sites (O,S-donor system), enabling the synthesis of metal complexes for anticancer screening or photodegradation catalyst development.

Custom Synthesis Target for Specialty Chemical Procurement

Given that the Sigma-Aldrich listing (S727873) is discontinued [1] and this specific substitution pattern is not stocked by major vendors, procurement of this compound will likely require custom synthesis. The well-established synthetic route for 1-acetyl-3-aryl thioureas — reaction of acetyl isothiocyanate with 3-aminoacetophenone followed by treatment with 1-naphthylamine — is documented and scalable [2]. Users should budget for small-batch custom synthesis (50–500 mg scale) and verify structure by ¹H/¹³C NMR and HRMS.

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